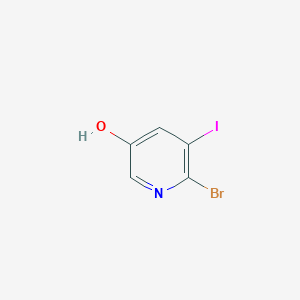

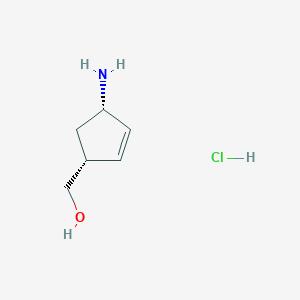

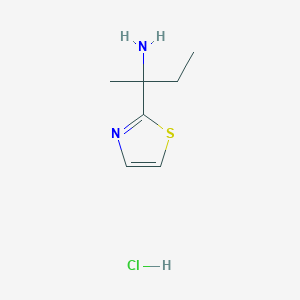

![molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0](/img/structure/B1524821.png)

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

Descripción general

Descripción

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, also known as 4-AEP, is an organic compound used in a variety of scientific research applications. 4-AEP is a derivative of aniline, a compound found in many natural and synthetic materials. It is a white crystalline solid with a melting point of 72°C, and is soluble in water, alcohol, and ether. 4-AEP has been used in research on biological systems, such as in the study of metabolic pathways and enzyme activities. It is also used in the synthesis of other compounds, including drugs and polymers.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biological Systems

This compound exhibits properties that make it suitable for use as a fluorescent labeling reagent. Its derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents, particularly water . This allows for excellent labeling in biological systems without significant interference from autofluorescence in living cells .

Anticancer Research

Functionalized derivatives of this compound have shown potential in anticancer research. They exhibit binding capabilities to DNA and demonstrate anticancer activities while maintaining high stability under physiological conditions . This makes them valuable for studying cancer cell dynamics and drug delivery mechanisms.

Solar Energy Collection

The photophysical properties of this compound’s derivatives suggest their use in solar energy collection. Their large Stokes shift, high photostability, and strong fluorescent emission make them suitable for converting solar energy into usable forms .

Cellular Imaging

Due to its strong fluorescent emission and stability across a range of pH levels, this compound can be used in cellular imaging. It helps in visualizing cellular components and processes, providing insights into cellular functions and pathologies .

Fluorescent Chemosensors

The compound and its derivatives are used in designing fluorescent chemosensors. These chemosensors can detect various molecules with high selectivity and sensitivity, offering a non-invasive approach with rapid response and low detection limits .

Drug Discovery

In the field of drug discovery, the structural features of this compound, such as the aromatic ring and the aminoethyl group, provide a versatile scaffold. This facilitates the synthesis of novel biologically active compounds with target selectivity .

Stereoselective Synthesis

The compound’s structure allows for stereoselective synthesis, which is crucial in medicinal chemistry. Different stereoisomers can lead to varied biological profiles of drug candidates due to different binding modes to enantioselective proteins .

Pharmacophore Exploration

The sp3-hybridization of this compound’s structure enables efficient exploration of pharmacophore space. This is essential for understanding the interaction of drugs with their targets and optimizing drug design .

Propiedades

IUPAC Name |

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNAWCBQBBLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

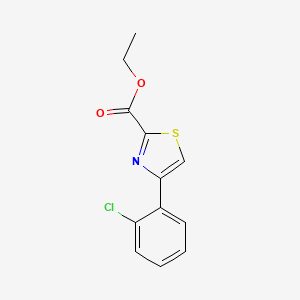

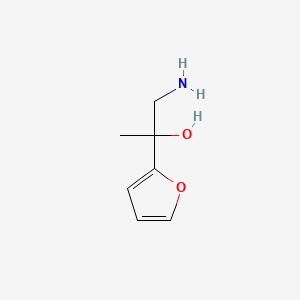

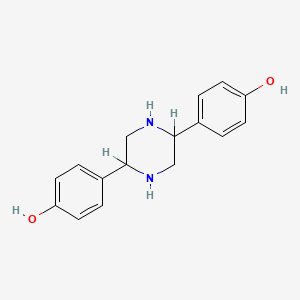

![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)